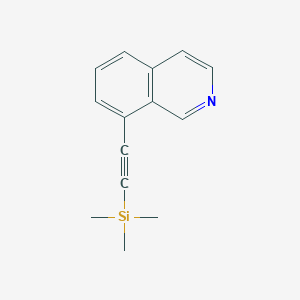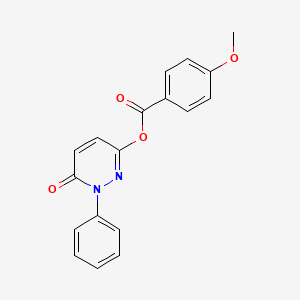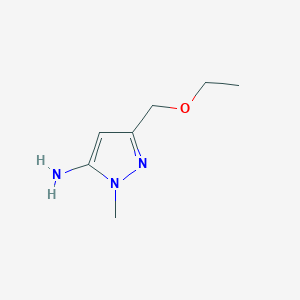
8-((Trimethylsilyl)ethynyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the CAS Number: 1823440-48-7 . It has a molecular weight of 225.37 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3 . This indicates that the compound has a structure based on an isoquinoline core, with a trimethylsilyl ethynyl group attached at the 8-position.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen
Regiospecific Synthesis of Isoquinoline Alkaloids
Trimethylsilyl groups are effective as activating groups for controlling regiochemistry in tetrahydroisoquinoline synthesis via the Pictet-Spengler reaction. This allows for precise synthesis of specific isoquinoline derivatives, showcasing the utility of trimethylsilyl in directing chemical reactions to produce desired molecular structures (Miller & Tsang, 1988).
Development of Anti-parasitic Compounds
Research on the insertion of isocyanides into N-Si bonds, involving trimethylsilyl chloride as an activating agent, has led to the synthesis of compounds exhibiting significant activity against parasites like Trypanosoma brucei and T. cruzi. This highlights the potential of using trimethylsilyl-containing compounds in the development of new therapeutic agents (Luque et al., 2019).
Iridium-Catalyzed Addition Reactions
The addition of ethynyltrimethylsilane to quinolines and isoquinolines activated by acyl chloride, catalyzed by iridium complexes, affords trimethylsilyl-ethynyl derivatives. This demonstrates the role of trimethylsilyl groups in facilitating metal-catalyzed addition reactions, opening pathways to synthesize diverse organic compounds (Yamazaki, Fujita, & Yamaguchi, 2004).
Synthesis of Isoquinolines and Pyridines
Palladium-catalyzed iminoannulation of internal alkynes with tert-butylimines demonstrates the versatility of trimethylsilyl-substituted alkynes in the annulation process to produce heterocyclic products. This research shows the utility of these compounds in complex chemical syntheses, especially in creating structures relevant to medicinal chemistry (Roesch, Zhang, & Larock, 2001).
Antitumor Activity of Methoxy-Indoloisoquinolines
The synthesis and biological evaluation of methoxy-indolo[2,1-a]isoquinolines, and their dihydroderivatives, highlight the potential of trimethylsilyl-containing compounds in the development of new anticancer agents. Some of these compounds have shown significant cytostatic activity in vitro against cancer cells (Ambros, Angerer, & Wiegrebe, 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-isoquinolin-8-ylethynyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPASNVVPNCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC2=C1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)


![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)

![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)


![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)
![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)